Fupenzic Acid: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
Fupenzic Acid: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fupenzic acid, a pentacyclic triterpenoid, has emerged as a compound of significant interest due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and detailed experimental methodologies related to Fupenzic acid. It aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document summarizes the current knowledge on its physicochemical characteristics, outlines its mechanism of action, and presents detailed protocols for its isolation and biological evaluation. All quantitative data are presented in structured tables for clarity and comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.
Discovery and Physicochemical Properties
While the initial discovery and first isolation of Fupenzic acid are not extensively documented in readily available literature, its chemical structure and properties have been well-characterized. Fupenzic acid is chemically known as (1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,13,14b-decahydro-2H-picene-4a-carboxylic acid.[1] Its CAS registry number is 119725-20-1.[1]
The physicochemical properties of Fupenzic acid have been computed and are summarized in the table below, providing essential data for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₄O₅ | PubChem[1] |
| Molecular Weight | 484.7 g/mol | PubChem[1] |
| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,13,14b-decahydro-2H-picene-4a-carboxylic acid | PubChem[1] |
| CAS Number | 119725-20-1 | PubChem[1] |
| XLogP3 | 5.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 484.31887450 Da | PubChem[1] |
| Monoisotopic Mass | 484.31887450 Da | PubChem[1] |
| Topological Polar Surface Area | 94.8 Ų | PubChem[1] |
| Heavy Atom Count | 35 | PubChem[1] |
Natural Sources
Fupenzic acid has been isolated from several plant species, with the most well-documented source being the leaves of the Mediterranean hawthorn, Crataegus azarolus L.[2] Other reported natural sources include the fruits of Rubus chingii and plants of the Rosa genus.[1][3]
| Natural Source | Plant Part | Family |
| Crataegus azarolus L. | Leaves | Rosaceae[2] |
| Rubus chingii Hu | Fruits | Rosaceae[3] |
| Rosa rugosa Thunb. | Not specified | Rosaceae[1] |
| Rubus irenaeus Focke | Not specified | Rosaceae[1] |
| Rubus chingii var. suavissimus (S.K.Lee) L.T.Lu | Not specified | Rosaceae[1] |
Biological Activity and Mechanism of Action
Fupenzic acid has demonstrated significant potential as an anti-inflammatory agent.[2] Its primary mechanism of action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2]
Anti-inflammatory Effects
In-vitro studies have shown that Fupenzic acid effectively suppresses the production of pro-inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (NOS-2), and cyclooxygenase-2 (COX-2), in lipopolysaccharide (LPS)-stimulated macrophages.[2]
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of Fupenzic acid are attributed to its ability to modulate the NF-κB signaling cascade. Specifically, it has been shown to inhibit the degradation of IκBα and IκBβ and prevent the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated peritoneal macrophages.[2]
Caption: NF-κB Signaling Pathway Inhibition by Fupenzic Acid.
Experimental Protocols
This section provides detailed methodologies for the isolation of Fupenzic acid from its natural source and for the in-vitro evaluation of its anti-inflammatory activity.
Isolation of Fupenzic Acid from Crataegus azarolus Leaves
The following protocol is a generalized procedure for the isolation of triterpenoids from Crataegus species and has been adapted based on available literature.
Caption: General Workflow for the Isolation of Fupenzic Acid.
Protocol Details:
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Plant Material Preparation: Collect fresh leaves of Crataegus azarolus, air-dry them in the shade, and grind them into a fine powder.
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Extraction:
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Perform a sequential Soxhlet extraction of the dried leaf powder with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol.
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Alternatively, macerate the powdered leaves in a suitable solvent (e.g., 70% acetone) at room temperature with continuous stirring.
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Concentration: Concentrate the resulting extracts under reduced pressure using a rotary evaporator to obtain crude extracts.
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Fractionation:
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Subject the crude extract (e.g., the dichloromethane or methanol extract) to column chromatography on a silica gel column.
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Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
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Collect fractions and monitor them by thin-layer chromatography (TLC).
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Purification:
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Pool the fractions containing the compound of interest (as indicated by TLC).
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Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure Fupenzic acid.
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Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
In-vitro Anti-inflammatory Activity Assay
The following protocol describes the evaluation of the anti-inflammatory effects of Fupenzic acid on murine peritoneal macrophages.
Cell Culture and Treatment:
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Isolate peritoneal macrophages from mice and culture them in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
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Seed the macrophages in 96-well plates at a suitable density.
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Pre-treat the cells with various concentrations of Fupenzic acid (e.g., 5, 10, 20 µM) for 30 minutes.
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Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
Measurement of Nitric Oxide (NO) Production:
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After the 24-hour incubation, collect the cell culture supernatants.
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Determine the concentration of nitrite (a stable product of NO) in the supernatants using the Griess reagent.
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Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control group.
Western Blot Analysis for NOS-2, COX-2, and NF-κB Pathway Proteins:
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After treatment, lyse the cells to extract total protein or separate cytosolic and nuclear fractions.
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Determine the protein concentration using a suitable method (e.g., BCA assay).
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
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Incubate the membrane with primary antibodies against NOS-2, COX-2, p65, IκBα, IκBβ, and a loading control (e.g., β-actin or GAPDH).
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Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of Fupenzic acid.
Table 1: Effect of Fupenzic Acid on Cell Viability
| Concentration (µM) | Cell Viability (% of non-treated cells) |
| 5 | No significant effect |
| 10 | No significant effect |
| 20 | No significant effect |
| 30 | Significant decrease |
| 50 | Significant decrease |
Data adapted from a study on peritoneal macrophages.[2]
Table 2: Inhibition of NO Production by Fupenzic Acid in LPS-stimulated Macrophages
| Concentration (µM) | NO Release (% of LPS treatment) |
| 5 | Significant reduction |
| 10 | Significant reduction |
| 20 | Significant reduction |
| 30 | Significant reduction |
| 50 | Significant reduction |
Data adapted from a study on peritoneal macrophages.[2]
Conclusion
Fupenzic acid is a promising natural product with well-defined anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. This technical guide provides a consolidated resource for researchers, outlining its discovery, natural sources, physicochemical properties, and detailed experimental protocols for its isolation and biological characterization. The information presented herein is intended to facilitate further research into the therapeutic potential of Fupenzic acid and to support its development as a potential anti-inflammatory drug candidate. Further studies are warranted to explore its in-vivo efficacy, safety profile, and to optimize its isolation and synthesis for large-scale production.
References
- 1. Fupenzic Acid | C30H44O5 | CID 12045007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of a potent, selective, and efficacious class of reversible alpha-ketoheterocycle inhibitors of fatty acid amide hydrolase effective as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rubus chingii Hu: A Review of the Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
